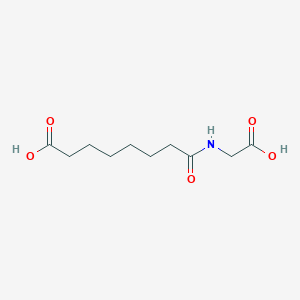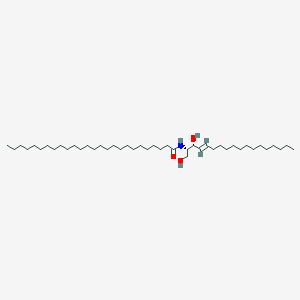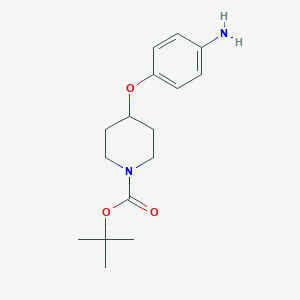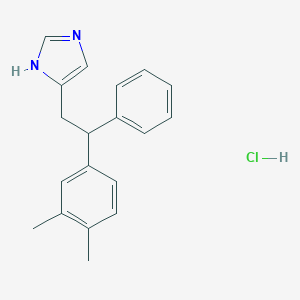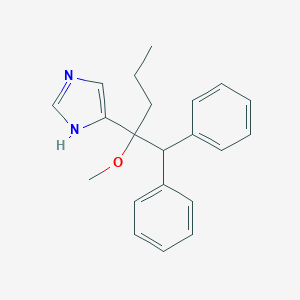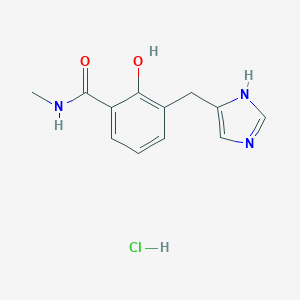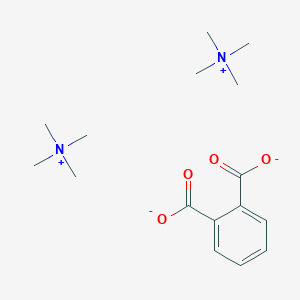
Tetramethylammonium phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylammonium phthalate (TMAP) is a chemical compound that has been used in scientific research for various applications. It is a salt of tetramethylammonium and phthalic acid, with a chemical formula of C12H16N2O4. TMAP is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of Tetramethylammonium phthalate is not well understood. However, it is believed to act as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases. Tetramethylammonium phthalate may also act as a base, facilitating the deprotonation of acidic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of Tetramethylammonium phthalate. However, it has been shown to be non-toxic to rats in acute toxicity studies. Tetramethylammonium phthalate has also been shown to have low skin irritation potential in rabbits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tetramethylammonium phthalate in lab experiments is its high solubility in water and organic solvents. This makes it a versatile compound that can be used in a wide range of experiments. Additionally, Tetramethylammonium phthalate is relatively inexpensive and easy to synthesize.
One limitation of using Tetramethylammonium phthalate in lab experiments is its limited solubility in some solvents. This can make it difficult to use in certain experiments. Additionally, Tetramethylammonium phthalate is hygroscopic, meaning it can absorb water from the air, which can affect its purity and stability.
Direcciones Futuras
There are several potential future directions for the use of Tetramethylammonium phthalate in scientific research. One potential application is in the synthesis of new compounds for use in pharmaceuticals and other industries. Tetramethylammonium phthalate could also be used as a template for the synthesis of other tetramethylammonium salts. Additionally, further research could be done to understand the mechanism of action of Tetramethylammonium phthalate and its potential applications in organic synthesis.
Conclusion:
In conclusion, Tetramethylammonium phthalate is a versatile compound that has been used in scientific research for various applications. Its high solubility, low cost, and ease of synthesis make it a useful compound for lab experiments. Further research is needed to fully understand the mechanism of action of Tetramethylammonium phthalate and its potential applications in organic synthesis.
Métodos De Síntesis
The synthesis of Tetramethylammonium phthalate involves the reaction of tetramethylammonium hydroxide with phthalic acid. The reaction produces Tetramethylammonium phthalate and water. The purity of Tetramethylammonium phthalate can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Tetramethylammonium phthalate has been used in scientific research for various applications. It is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. Tetramethylammonium phthalate is also used in the synthesis of other compounds, such as tetramethylammonium hydroxide and tetramethylammonium fluoride. Additionally, Tetramethylammonium phthalate has been used as a phase transfer catalyst in organic synthesis.
Propiedades
Número CAS |
127171-87-3 |
|---|---|
Nombre del producto |
Tetramethylammonium phthalate |
Fórmula molecular |
C16H28N2O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
phthalate;tetramethylazanium |
InChI |
InChI=1S/C8H6O4.2C4H12N/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-5(2,3)4/h1-4H,(H,9,10)(H,11,12);2*1-4H3/q;2*+1/p-2 |
Clave InChI |
VRUJCFSQHOLHRM-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
SMILES canónico |
C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Sinónimos |
Tetramethylammonium phthalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




